molecular formula C9H11BrN2O B2897643 5-Bromo-1-(cyclobutylmethyl)pyrazin-2(1H)-one CAS No. 1936159-10-2

5-Bromo-1-(cyclobutylmethyl)pyrazin-2(1H)-one

Cat. No.: B2897643
CAS No.: 1936159-10-2
M. Wt: 243.104
InChI Key: IAXPHGDJFCXELS-UHFFFAOYSA-N
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Description

5-Bromo-1-(cyclobutylmethyl)pyrazin-2(1H)-one is a chemical compound that belongs to the pyrazinone family. This compound is characterized by the presence of a bromine atom at the 5th position and a cyclobutylmethyl group attached to the nitrogen atom of the pyrazinone ring. Pyrazinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(cyclobutylmethyl)pyrazin-2(1H)-one typically involves the bromination of a pyrazinone precursor followed by the introduction of the cyclobutylmethyl group. One common method is to start with 2-pyrazinone, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The brominated intermediate is then reacted with cyclobutylmethyl chloride in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(cyclobutylmethyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrazinone ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazinones, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

5-Bromo-1-(cyclobutylmethyl)pyrazin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.

    Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(cyclobutylmethyl)pyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the cyclobutylmethyl group can interact with the active site of the target enzyme, leading to inhibition of its activity. The pyrazinone ring can also participate in hydrogen bonding and other interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-pyrazinone: Lacks the cyclobutylmethyl group, making it less bulky and potentially less selective in biological applications.

    1-(Cyclobutylmethyl)pyrazin-2(1H)-one: Lacks the bromine atom, which may reduce its reactivity in substitution and coupling reactions.

    5-Chloro-1-(cyclobutylmethyl)pyrazin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

Uniqueness

5-Bromo-1-(cyclobutylmethyl)pyrazin-2(1H)-one is unique due to the presence of both the bromine atom and the cyclobutylmethyl group. This combination provides a balance of reactivity and steric hindrance, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

IUPAC Name

5-bromo-1-(cyclobutylmethyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-6-12(9(13)4-11-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXPHGDJFCXELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(N=CC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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